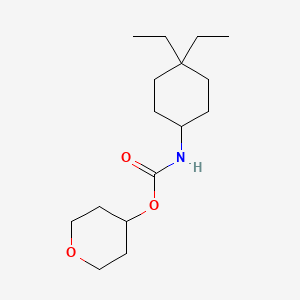![molecular formula C11H15N5O B7037354 2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine](/img/structure/B7037354.png)
2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethyl group, a methyl group, and a methyltetrazolylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Methyltetrazolylmethoxy Group: This step involves the formation of the tetrazole ring, which can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile. The resulting tetrazole can then be linked to the pyridine core via an ether bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated pyridine derivatives.
Scientific Research Applications
2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-methylpyridine: Lacks the methyltetrazolylmethoxy group, resulting in different chemical and biological properties.
3-Methoxy-2-methylpyridine: Contains a methoxy group instead of the methyltetrazolylmethoxy group, leading to different reactivity and applications.
6-Methyl-3-(tetrazol-5-yl)pyridine: Similar structure but lacks the ethyl group, affecting its overall properties and uses.
Uniqueness
2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine is unique due to the presence of the methyltetrazolylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-4-9-10(6-5-8(2)12-9)17-7-11-13-15-16(3)14-11/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGQSDFVQZPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OCC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7037275.png)
![6-tert-butyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7037276.png)
![6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7037278.png)
![6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7037290.png)
![5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7037293.png)
![N,N-dimethyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B7037300.png)
![1-[[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B7037306.png)

![4-[(2R,3R)-2-methyl-1-[(2-methylpyridin-3-yl)methyl]pyrrolidin-3-yl]morpholine](/img/structure/B7037331.png)
![[3-[[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7037337.png)
![7-chloro-2-methyl-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B7037342.png)



